molecular formula C10H10Se B13407670 (2-Cyclobuten-1-ylseleno)-benzene

(2-Cyclobuten-1-ylseleno)-benzene

Cat. No.: B13407670
M. Wt: 209.16 g/mol
InChI Key: JJXHKCIOOAOREV-UHFFFAOYSA-N
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Description

(2-Cyclobuten-1-ylseleno)-benzene (CAS 847158-87-6) is a specialized chemical building block of significant interest in medicinal chemistry and organic synthesis. This compound, with the molecular formula C₁₀H₁₀Se and a molecular weight of 209.15, is characterized by the unique integration of a cyclobutene ring and a phenylseleno moiety. Its primary research value lies in its application as a critical synthetic intermediate. Specifically, it is utilized in the synthesis of 2-Cyclobutenyl-3-trifluoromethyl-5-chloro-1H-indole-1-carboxylic Acid Ethyl Ester, a structure that is itself a key precursor in the preparation of novel Glycogen Synthase Kinase-3β (GSK-3β) inhibitors. GSK-3β is a serine/threonine kinase target involved in various cellular processes, and its inhibitors are actively investigated for their potential as therapeutic anticancer agents. The compound presents as a yellow oil and is soluble in common organic solvents such as dichlorloromethane, diethyl ether, and ethyl acetate, facilitating its handling in synthetic workflows. Researchers employ this reagent to introduce the 2-cyclobutenylseleno functional group into more complex molecular architectures, leveraging its reactivity to build promising pharmacologically active compounds. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H10Se

Molecular Weight

209.16 g/mol

IUPAC Name

cyclobut-2-en-1-ylselanylbenzene

InChI

InChI=1S/C10H10Se/c1-2-5-9(6-3-1)11-10-7-4-8-10/h1-7,10H,8H2

InChI Key

JJXHKCIOOAOREV-UHFFFAOYSA-N

Canonical SMILES

C1C=CC1[Se]C2=CC=CC=C2

Origin of Product

United States

Synthetic Strategies and Methodologies for 2 Cyclobuten 1 Ylseleno Benzene

Retrosynthetic Analysis of the (2-Cyclobuten-1-ylseleno)-benzene Framework

A retrosynthetic analysis of (2-cyclobuten-1-ylseleno)-benzene provides a logical framework for devising synthetic routes. The primary disconnections involve the carbon-selenium (C-Se) bond and the bonds forming the cyclobutene (B1205218) ring.

C-Se Bond Disconnection: The most straightforward retrosynthetic step is the disconnection of the C-Se bond. This leads to two potential precursor types: a nucleophilic phenylseleno species and an electrophilic cyclobutenyl fragment, or an electrophilic phenylseleno species and a nucleophilic cyclobutenyl fragment. This suggests that the final step in the synthesis could be the formation of the C-Se bond.

Cyclobutene Ring Disconnection: Alternatively, the cyclobutene ring can be disconnected via a retro-[2+2] cycloaddition reaction. This approach points towards an alkyne and an alkene as the fundamental building blocks for the four-membered ring system. In this scenario, the phenylseleno moiety would be attached to either the alkyne or the alkene precursor.

These two primary retrosynthetic pathways form the basis for the synthetic strategies discussed in the following sections.

Approaches to the Phenylseleno Moiety Introduction

The introduction of the phenylseleno group is a critical step in the synthesis of (2-cyclobuten-1-ylseleno)-benzene. Several reliable methods for the formation of carbon-selenium bonds have been developed and can be adapted for this purpose.

Alkylation/Arylation Reactions with Selenium Reagents

One common strategy for forming C-Se bonds involves the reaction of a nucleophilic selenium species with an electrophilic carbon substrate. In the context of synthesizing (2-cyclobuten-1-ylseleno)-benzene, this would typically involve the reaction of a phenylseleno anion with a cyclobutenyl halide or sulfonate.

The phenylseleno anion can be generated from various precursors, most commonly diphenyl diselenide, by reduction with agents like sodium borohydride (B1222165) or by reaction with organolithium reagents. researchgate.net For instance, the treatment of diphenyl diselenide with a suitable reducing agent would yield a phenylselenolate salt, which can then displace a leaving group on a pre-formed cyclobutene ring.

Reactant 1Reactant 2Product
PhenylselenolateCyclobutenyl halide(2-Cyclobuten-1-ylseleno)-benzene
Diphenyl diselenide + Reducing AgentCyclobutenyl halide(2-Cyclobuten-1-ylseleno)-benzene

Reactions Involving Organic Diselenides

Diphenyl diselenide is a versatile reagent that can serve as a precursor to both nucleophilic and electrophilic selenium species. mdpi.com Beyond its use in generating phenylselenolate, diphenyl diselenide can participate in radical and transition-metal-catalyzed reactions. researchgate.netmdpi.comnih.gov For example, the reaction of an organolithium or Grignard reagent derived from a cyclobutenyl halide with diphenyl diselenide can lead to the formation of the desired C-Se bond.

Transition metal-catalyzed cross-coupling reactions represent another powerful tool for the synthesis of aryl selenides. nih.govresearchgate.net A palladium- or copper-catalyzed reaction between a cyclobutenylboronic acid or a related organometallic species and a phenylseleno-containing compound could be a viable route.

Reactant 1Reactant 2CatalystProduct
Cyclobutenylboronic acidPhenylselenyl halidePalladium catalyst(2-Cyclobuten-1-ylseleno)-benzene
Cyclobutenyl halideDiphenyl diselenideCopper catalyst(2-Cyclobuten-1-ylseleno)-benzene

Electrophilic Selenium Additions to Unsaturated Systems

Electrophilic selenium reagents can be added to unsaturated systems, such as alkenes and alkynes, to introduce a selenium-containing functional group. wiley-vch.de Phenylselenyl halides (PhSeX, where X = Cl, Br) are common electrophilic selenium sources. These reagents can be generated by the halogenation of diphenyl diselenide. wiley-vch.de

In the synthesis of (2-cyclobuten-1-ylseleno)-benzene, an electrophilic addition of a phenylselenyl halide to cyclobutadiene (B73232) would, in principle, yield the target molecule. However, the instability of cyclobutadiene makes this a challenging approach. A more practical strategy would involve the reaction of an electrophilic selenium species with a more stable cyclobutene precursor. For instance, the reaction of a cyclobutenol with an electrophilic selenium reagent in the presence of a Lewis acid could lead to the formation of the desired product through an allylic substitution pathway.

Furthermore, the seleno-Pummerer reaction offers a route to α-seleno carbonyl compounds, which can be further transformed. wiley-vch.de

SubstrateSelenium ReagentConditionsProduct Type
AlkenePhenylselenyl halide-β-Halo selenide (B1212193)
DienePhenylselenyl halide-Addition product
Carbonyl compoundPhenylselenyl halide + base-α-Seleno carbonyl compound

Construction of the Cyclobutene Ring System

The formation of the four-membered cyclobutene ring is a key challenge in the synthesis of (2-cyclobuten-1-ylseleno)-benzene. [2+2] cycloaddition reactions are the most powerful and widely used methods for constructing cyclobutane (B1203170) and cyclobutene rings. nih.govnih.govyoutube.com

[2+2] Cycloaddition Reactions (e.g., Alkyne-Alkene Cycloadditions)

The [2+2] cycloaddition of an alkyne with an alkene provides a direct route to a cyclobutene ring. To synthesize (2-cyclobuten-1-ylseleno)-benzene, one of the reactants would need to bear the phenylseleno moiety.

Thermal [2+2] Cycloaddition: Thermal [2+2] cycloadditions are generally symmetry-forbidden and proceed through a stepwise mechanism involving a diradical intermediate. youtube.com While possible, they often require high temperatures and can lead to a mixture of products.

Photochemical [2+2] Cycloaddition: Photochemical [2+2] cycloadditions are symmetry-allowed and are often more efficient than their thermal counterparts. nih.govyoutube.com The reaction involves the photoexcitation of one of the components, typically the alkene, to its excited state, which then reacts with the ground-state alkyne. A potential route would involve the photochemical cycloaddition of acetylene (B1199291) with a phenylseleno-substituted alkene or the cycloaddition of a phenylseleno-substituted alkyne with ethylene.

Transition Metal-Catalyzed [2+2] Cycloaddition: Transition metal catalysts can facilitate [2+2] cycloaddition reactions under milder conditions and with greater control over stereochemistry and regiochemistry. nih.gov Various transition metals, including iron, cobalt, and nickel, have been shown to catalyze the cycloaddition of alkynes and alkenes. uwindsor.ca

A plausible synthetic sequence could involve the [2+2] cycloaddition of phenylselenoacetylene with ethylene, catalyzed by a suitable transition metal complex, to directly afford (2-cyclobuten-1-ylseleno)-benzene.

Reactant 1Reactant 2ConditionsProduct
PhenylselenoacetyleneEthylenePhotochemical or Transition Metal Catalyst(2-Cyclobuten-1-ylseleno)-benzene
Acetylene(Phenylseleno)ethenePhotochemical or Transition Metal Catalyst(2-Cyclobuten-1-ylseleno)-benzene

Ring Expansion Reactions of Cyclopropyl (B3062369) Derivatives

The synthesis of cyclobutene rings via the expansion of more readily accessible cyclopropane (B1198618) precursors is a powerful strategy. These reactions leverage the release of ring strain from the three-membered ring to drive the formation of the four-membered ring.

One prominent method involves the rearrangement of cyclopropyl carbenes or carbenoids. These reactive intermediates can be generated from cyclopropyl N-tosylhydrazones. For instance, Rh(II)-catalyzed decomposition of cyclopropyl N-tosylhydrazones leads to the formation of a rhodium carbene, which then undergoes a 1,2-aryl or -alkyl shift, expanding the cyclopropane ring to a monosubstituted cyclobutene. organic-chemistry.orgorganic-chemistry.orgthieme-connect.de This approach offers a direct route to 1-substituted cyclobutenes under mild conditions. organic-chemistry.org A transition-metal-free alternative has also been developed for gem-difluorinated cyclopropyl N-tosylhydrazones, where thermal rearrangement promoted by a base like cesium carbonate effects the ring expansion. chemistryviews.org

Another effective ring expansion strategy starts with alkynyl cyclopropanes. A dual catalyst system, typically involving copper and silver, can facilitate a tandem reaction. The process begins with a copper-catalyzed cycloaddition of an azide (B81097) to the alkyne, forming an N-sulfonyl-1,2,3-triazole intermediate. This intermediate, which serves as a stable precursor to a diazo compound, then undergoes a silver-catalyzed carbene formation and subsequent ring expansion to yield highly substituted cyclobutenes. nih.gov This method simplifies the synthesis by avoiding the isolation of potentially unstable diazo intermediates. nih.gov

The table below summarizes key features of these ring expansion methodologies.

Starting MaterialReagents/CatalystKey IntermediateProduct TypeReference
Cyclopropyl N-tosylhydrazoneRh₂(OAc)₄, NaOtBuRhodium carbene1-Substituted cyclobutene organic-chemistry.org
gem-Difluorocyclopropyl N-tosylhydrazoneCs₂CO₃ (thermal)Cyclopropyl carbenegem-Difluorinated cyclobutene chemistryviews.org
Alkynyl cyclopropaneArylsulfonyl azide, Cu(I), Ag(I)N-sulfonyl-1,2,3-triazoleSubstituted cyclobutene nih.gov
Donor-Acceptor CyclopropaneOxaziridine, MgI₂Not specifiedPyrrolidine (via [3+2] cycloaddition) nih.gov

This interactive table summarizes different ring expansion strategies for synthesizing cyclobutene derivatives.

Strain-Inducing Isomerization Pathways

Isomerization reactions that convert a more stable precursor into a higher-energy, strained cyclobutene offer a thermodynamically challenging but synthetically valuable route. These pathways effectively store potential energy in the form of ring strain.

A notable example is the strain-inducing positional alkene isomerization of cyclobutylidene precursors. acs.orgnih.gov This endergonic (energy-storing) process can be achieved through the synergistic action of a decatungstate polyanion photocatalyst and a cobaloxime co-catalyst. organic-chemistry.orgacs.orgnih.gov This method provides selective access to cyclobutene building blocks from more easily prepared exocyclic alkenes. acs.org

Another strategy involves the isomerization of highly strained bicyclo[1.1.0]butanes (BCBs). The significant strain energy within BCBs can be released to drive the formation of cyclobutene rings. rsc.org This transformation can be catalyzed by an N-triflyl phosphoramide, proceeding under mild conditions with good regio- and enantiocontrol. organic-chemistry.org Visible-light-induced functionalization of BCBs has also emerged as a method for synthesizing cyclobutenes, expanding the toolkit for accessing these strained rings. rsc.org

Transition-Metal Catalyzed Cyclobutene Formation

Transition-metal catalysis provides some of the most versatile and efficient methods for constructing cyclobutene rings, primarily through cycloaddition reactions. The intermolecular [2+2] cycloaddition of an alkyne and an alkene is a direct approach to the cyclobutene core. nsf.gov

Various catalytic systems have been developed for this transformation:

Gold Catalysis: Sterically hindered cationic Au(I) complexes can catalyze the regioselective intermolecular reaction of terminal alkynes with alkenes. organic-chemistry.org

Rhodium Catalysis: Rhodium/phosphine catalyst systems enable the [2+2] cycloaddition of terminal alkynes with electron-deficient alkenes, yielding cyclobutenes with high regioselectivity. organic-chemistry.org

Cobalt Catalysis: Earth-abundant cobalt catalysts, combined with specifically designed ligands, facilitate a broadly applicable and highly enantioselective [2+2] cycloaddition between a wide variety of alkynes and alkenyl derivatives. nsf.govnih.govresearchgate.net This method is notable for its wide scope and high enantioselectivities (86-97% ee). nsf.gov

Nickel Catalysis: Nickel catalysts have been employed for the intermolecular [2+2] cycloaddition of conjugated enynes with electron-deficient alkenes. organic-chemistry.org

These cycloaddition strategies are powerful for creating functionalized cyclobutenes, which can then be further elaborated. For instance, a vinyl selenide could potentially serve as the alkene component in such a cycloaddition, directly installing the phenylseleno group during the ring-forming step.

Convergent and Linear Synthesis Strategies for (2-Cyclobuten-1-ylseleno)-benzene

The assembly of the target molecule can be approached through either a linear or a convergent synthesis, each with distinct advantages. fiveable.mechemistnotes.comlumenlearning.com

A linear synthesis involves the sequential, step-by-step modification of a starting material. chemistnotes.comwikipedia.org For (2-Cyclobuten-1-ylseleno)-benzene, a possible linear route could begin with the synthesis of a cyclobutene ring bearing a suitable leaving group (e.g., a halide or triflate). This intermediate would then react with a selenium nucleophile, such as sodium or lithium phenylselenide (PhSeNa or PhSeLi), generated from diphenyl diselenide, to install the phenylseleno moiety.

Independent synthesis of a functionalized cyclobutene precursor (e.g., a cyclobutenylboronic acid).

Independent preparation of an electrophilic selenium reagent (e.g., N-(phenylseleno)phthalimide or phenylselenyl chloride).

A final cross-coupling reaction to unite the two fragments.

The choice between these strategies depends on the availability of starting materials, the complexity of the molecule, and the efficiency of the individual reaction steps. fiveable.me

StrategyDescriptionAdvantagesDisadvantages
Linear Synthesis Step-by-step assembly from a single starting material.Conceptually simpler to plan.Lower overall yield for long sequences; a failure in one step impacts the entire synthesis.
Convergent Synthesis Independent synthesis of fragments followed by late-stage coupling.Higher overall yield; allows for parallel synthesis, saving time.May require more complex coupling reactions to join the fragments.

This interactive table compares the fundamental aspects of linear and convergent synthesis strategies.

Stereoselective Synthesis of (2-Cyclobuten-1-ylseleno)-benzene and its Stereoisomers

Introducing stereocenters in a controlled manner is a key challenge in modern synthesis. For (2-Cyclobuten-1-ylseleno)-benzene, stereochemistry can arise from the substitution pattern on the cyclobutene ring and at the carbon atom bonded to the selenium.

Control of Cyclobutene Ring Stereochemistry

The stereochemistry of the cyclobutene ring is typically established during its formation. Asymmetric [2+2] cycloadditions are particularly powerful in this regard. As mentioned, cobalt-catalyzed enantioselective cycloadditions between alkynes and alkenyl derivatives have proven highly effective, providing access to a diverse set of chiral cyclobutenes with excellent enantiomeric excess. nsf.govnih.gov This method could be adapted to produce an enantiomerically enriched cyclobutene core, which could then be converted to the final target.

Ring contraction of a chiral precursor, such as an appropriately substituted pyrrolidine, can also be a highly stereoselective method for producing multisubstituted cyclobutanes. nih.gov While this produces a saturated ring, subsequent functionalization could introduce the double bond required for a cyclobutene.

Diastereoselective and Enantioselective Approaches in Organoselenium Chemistry

Organoselenium chemistry offers a rich platform for stereoselective transformations. ingentaconnect.comcardiff.ac.uk The introduction of the phenylseleno group can be performed with high levels of stereocontrol.

Diastereoselective methods often rely on the reaction of a chiral substrate with an achiral selenium reagent. For example, the reaction of an enantiomerically pure cyclobutenol with an electrophilic selenium source could proceed with high diastereoselectivity, controlled by the existing stereocenter on the ring.

Enantioselective approaches utilize chiral, non-racemic organoselenium reagents or chiral catalysts. cardiff.ac.ukamanote.com Chiral selenium electrophiles, often derived from natural products like camphor (B46023) or binaphthyl scaffolds, can react with alkenes to form seleniranium ion intermediates. cardiff.ac.uk Subsequent attack by a nucleophile can lead to enantiomerically enriched products. For the synthesis of the target molecule, an enantioselective selenocyclization or an intermolecular addition of a chiral selenium electrophile to a suitable cyclobutene precursor could establish the stereocenter at the carbon-selenium bond. cardiff.ac.ukmdpi.com Furthermore, catalytic asymmetric reactions using chiral selenides and diselenides are rapidly developing, offering pathways for enantioselective conjugate additions, which could be another potential route if a suitable cyclobutenone precursor is used. ingentaconnect.com

Influence of Chiral Catalysis on Cyclobutene-Selenide Formation

The direct, catalytic asymmetric synthesis of (2-Cyclobuten-1-ylseleno)-benzene is an area with limited specific research in publicly available literature. However, the influence of chiral catalysis on the formation of related cyclobutene-selenide structures can be inferred from broader advancements in asymmetric C-Se bond formation and the functionalization of cyclobutene derivatives. Two primary conceptual approaches can be considered: the reaction of a pre-formed chiral cyclobutene intermediate with a selenium reagent, or the direct enantioselective selenofunctionalization of a cyclobutene substrate.

Enantioselective Synthesis of Chiral Cyclobutene Precursors

One viable strategy involves the initial synthesis of a chiral cyclobutene derivative, which can then undergo substitution with a phenylseleno nucleophile. Recent developments in organocatalysis have provided robust methods for accessing chiral cyclobutenes with high enantiopurity. For instance, the use of chiral Brønsted acids, such as N-triflyl phosphoramide, has been shown to effectively catalyze the isomerization of bicyclo[1.1.0]butanes to yield chiral cyclobutenes with excellent regio- and enantiocontrol. dicp.ac.cnnih.gov This process proceeds under mild conditions with low catalyst loading and demonstrates good functional group compatibility. dicp.ac.cnnih.gov The resulting enantioenriched cyclobutenes could, in principle, serve as platform molecules for subsequent nucleophilic attack by a phenylseleno anion to furnish the target compound, with the stereochemical outcome being dependent on the mechanism of the substitution reaction (e.g., S\textsubscript{N}2 or S\textsubscript{N}2').

Another powerful approach for generating chiral cyclobutane frameworks is through the rhodium-catalyzed asymmetric hydrometallation of meso-cyclobutenes. acs.org This method allows for the introduction of various functional groups in a stereocontrolled manner. While not directly forming a C-Se bond, the resulting chiral organometallic intermediate could potentially be trapped with an electrophilic selenium reagent.

Direct Enantioselective Selenofunctionalization of Cyclobutenes

A more direct approach would involve the enantioselective addition of a selenium species across the double bond of cyclobutene in the presence of a chiral catalyst. While specific examples for cyclobutene are scarce, the principles of enantioselective selenocyclization and seleno-Michael additions provide a strong foundation for the potential success of such a strategy.

Chiral Lewis base catalysis has emerged as a powerful tool for enantioselective transformations involving selenium electrophiles. For instance, the combination of a chiral sulfide (B99878) and an achiral Lewis acid has been successfully employed in the enantioselective selenocyclization of 1,1-disubstituted alkenes, leading to the formation of selenium-containing 4H-3,1-benzoxazines with high enantioselectivity. nih.gov This methodology highlights the potential of activating an electrophilic selenium reagent with a chiral catalyst to induce asymmetry in the subsequent reaction with a nucleophilic alkene.

Furthermore, enantioselective selenocyclization reactions have been promoted by the combination of a chiral squaramide catalyst, a mineral acid, and an achiral Lewis base. acs.org Mechanistic studies suggest that the enantioselectivity arises from the dynamic kinetic resolution of the intermediate seleniranium ions through anion-binding catalysis. acs.org This approach has been successful in achieving high enantiomeric excess in the formation of various selenium-containing heterocycles. acs.org The application of such a catalytic system to a suitably functionalized cyclobutene derivative could potentially lead to the desired chiral cyclobutenyl selenide.

The table below presents data from a study on the enantioselective selenocyclization of an alkene, illustrating the typical parameters and results obtained in such catalytic systems. While the substrate is not a cyclobutene, the data provides a relevant example of how catalyst structure, additives, and reaction conditions can influence the yield and enantioselectivity of C-Se bond formation.

Table 1: Optimization of Enantioselective Selenocyclization acs.org

EntryCatalystAdditiveTemperature (°C)Yield (%)ee (%)
1Squaramide ANone-20>9555
2Squaramide AHMPA(S)-45>9578
3Squaramide ANPASS-45>9582
4Squaramide ANPASS, HMPA(S)-359088

Reactivity and Mechanistic Investigations of 2 Cyclobuten 1 Ylseleno Benzene

Electrophilic Reactions of the (2-Cyclobuten-1-ylseleno)-benzene Moiety

The presence of both a carbon-carbon double bond and a selenium atom provides two potential sites for electrophilic attack. The reactivity at each site is influenced by electronic and steric factors, leading to a range of possible transformations.

Electrophilic Addition to the Cyclobutene (B1205218) Double Bond

The double bond in the cyclobutene ring is susceptible to electrophilic addition. The reaction typically proceeds through the formation of a key intermediate, a seleniranium ion, which dictates the stereochemical and regiochemical outcome of the reaction.

The generally accepted mechanism for electrophilic addition to alkenes involves the initial attack of the pi electrons of the double bond on the electrophile. nih.gov In the case of (2-Cyclobuten-1-ylseleno)-benzene, an external electrophile would attack the double bond, leading to the formation of a carbocationic intermediate. The stability of this carbocation, influenced by the adjacent phenylseleno group, plays a crucial role in the reaction pathway. The reaction of an electrophile with the cyclobutene double bond can lead to the formation of a bridged seleniranium ion intermediate. This three-membered ring containing the selenium atom is a common feature in the reactions of organoselenium compounds with alkenes. researchgate.net The subsequent attack of a nucleophile on this intermediate can proceed with high stereoselectivity.

For instance, the reaction with selenenyl halides, such as benzeneselenenyl chloride (PhSeCl), has been a subject of detailed mechanistic studies in related systems. These reactions often show that the initial addition can form a kinetically controlled product, which may then rearrange to a thermodynamically more stable isomer. researchgate.net The regioselectivity of the nucleophilic attack on the seleniranium ion is governed by both electronic and steric factors, with the nucleophile typically attacking the more substituted carbon atom (Markovnikov's rule) or the less sterically hindered position. youtube.com

Table 1: Regiochemical outcome of electrophilic addition to related unsaturated systems

Reactant SystemElectrophileNucleophileMajor ProductReference
(E)-4-phenyl-3-butenoic acid silyl (B83357) esterPhSeClCl-Markovnikov adduct researchgate.net
1-AlkenesSulfenyl halidesHalideanti-Markovnikov adduct researchgate.net
1,3-Butadiene (B125203)HBrBr-1,2- and 1,4-addition products youtube.com

Reactions at the Selenium Center

The selenium atom in (2-Cyclobuten-1-ylseleno)-benzene is nucleophilic and can react with various electrophiles. This reactivity is a cornerstone of organoselenium chemistry. The selenium atom can be oxidized, alkylated, or halogenated, leading to a variety of functionalized products.

Oxidation of the selenium center, typically with reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA), leads to the formation of a selenoxide. This selenoxide can then undergo a syn-elimination reaction, a process known as selenoxide elimination, to introduce a double bond into the molecule. However, in the case of (2-Cyclobuten-1-ylseleno)-benzene, the pre-existing double bond and the strained ring system would likely lead to more complex reaction pathways.

Nucleophilic Reactions Involving (2-Cyclobuten-1-ylseleno)-benzene

The strained cyclobutene ring and the carbon-selenium bond can also be targets for nucleophilic attack, particularly when the molecule is appropriately activated.

Nucleophilic Attack on the Cyclobutene Ring

Direct nucleophilic attack on the sp2-hybridized carbons of the cyclobutene double bond is generally unfavorable unless the ring is activated by strongly electron-withdrawing groups. A more plausible scenario involves nucleophilic attack at one of the sp3-hybridized carbons of the cyclobutene ring, potentially leading to ring-opening or substitution reactions. The strain of the four-membered ring could make it more susceptible to such reactions compared to less strained systems.

Reactions Facilitated by Selenium Activation

Activation of the selenium center can render the adjacent carbon atom more electrophilic and thus more susceptible to nucleophilic attack. For example, conversion of the selenide (B1212193) to a selenonium salt by reaction with an alkyl halide would create a good leaving group, facilitating nucleophilic substitution at the carbon atom attached to the selenium.

Pericyclic Reactions and Rearrangements

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. taylorandfrancis.comlibretexts.org The (2-Cyclobuten-1-ylseleno)-benzene system, with its combination of a strained ring and a pi system, is a potential candidate for undergoing such transformations, particularly electrocyclic reactions and sigmatropic rearrangements.

Electrocyclic reactions involve the concerted opening or closing of a ring. libretexts.org The cyclobutene ring in (2-Cyclobuten-1-ylseleno)-benzene could, under thermal or photochemical conditions, undergo a conrotatory or disrotatory ring-opening to form a substituted 1,3-butadiene derivative. The stereochemistry of this process is governed by the Woodward-Hoffmann rules. taylorandfrancis.com

Sigmatropic rearrangements involve the migration of a sigma bond across a pi system. libretexts.org A potential sigmatropic rearrangement in this system could be a researchgate.nettaylorandfrancis.com-sigmatropic rearrangement of the corresponding selenoxide. This type of rearrangement is well-documented for allylic selenoxides and would involve the migration of the phenylseleno group from the carbon to the double bond, leading to a rearranged alcohol after reduction of the selenenate ester intermediate.

Thermal and Photochemical Cycloaddition Reactions (e.g., Diels-Alder)

Cycloaddition reactions involve the joining of two or more unsaturated molecules to form a cyclic adduct. The cyclobutene ring in (2-Cyclobuten-1-ylseleno)-benzene can act as a dienophile in Diels-Alder reactions, a type of [4+2] cycloaddition. masterorganicchemistry.comlibretexts.org

Thermal Cycloadditions: Under thermal conditions, the Diels-Alder reaction is a powerful tool for forming six-membered rings. masterorganicchemistry.compearson.comlibretexts.org The reactivity of the cyclobutene as a dienophile is enhanced by its ring strain. nih.gov It is anticipated to react with conjugated dienes. The presence of the electron-donating phenylseleno group may influence the regioselectivity of the cycloaddition. For the reaction to occur, the diene must be in an s-cis conformation. masterorganicchemistry.comlibretexts.org

Photochemical Cycloadditions: Photochemical conditions, typically involving UV light, can promote different cycloaddition pathways. youtube.comyoutube.com For instance, [2+2] cycloadditions, which are often forbidden thermally, can become allowed under photochemical excitation. youtube.comlibretexts.org This could lead to the formation of four-membered rings through the reaction of the cyclobutene double bond with another alkene. The stereochemistry of photochemical cycloadditions is distinct from their thermal counterparts. youtube.com Sunlight can also initiate cycloaddition reactions involving benzene (B151609) rings, although this typically requires specific substitution patterns on the arene. ias.ac.in

A hypothetical Diels-Alder reaction is presented in the table below:

DieneDienophileConditionsProduct
1,3-Butadiene(2-Cyclobuten-1-ylseleno)-benzeneThermalPhenylseleno-bicyclo[4.2.0]oct-7-ene

Sigmatropic Rearrangements (e.g.,Current time information in Bangalore, IN.benchchem.com-Sigmatropic Rearrangements)

Sigmatropic rearrangements are pericyclic reactions where a sigma-bonded atom or group migrates across a conjugated system. youtube.com

While specific examples for (2-Cyclobuten-1-ylseleno)-benzene are not documented, the general principles of sigmatropic shifts can be applied. A Current time information in Bangalore, IN.masterorganicchemistry.com-shift of the phenylseleno group across the cyclobutene ring is theoretically possible, though likely requiring significant activation energy. More common are masterorganicchemistry.commasterorganicchemistry.com-sigmatropic rearrangements like the Cope and Claisen rearrangements, which involve six-membered transition states. libretexts.orglibretexts.org If the molecule were to be modified to contain a suitable 1,5-diene system, a Cope rearrangement could be envisioned. Similarly, if an allyl ether functionality were present, a Claisen rearrangement could occur. libretexts.org

The stereochemistry of these reactions is governed by the Woodward-Hoffmann rules, with thermal reactions of 6-electron systems (like the Cope and Claisen rearrangements) proceeding via a suprafacial pathway. youtube.comlibretexts.org

Electrocyclic Ring-Opening and Ring-Closing Reactions of the Cyclobutene Core

Electrocyclic reactions are pericyclic processes involving the formation or cleavage of a sigma bond at the ends of a conjugated system. wikipedia.orglibretexts.org The cyclobutene ring of (2-Cyclobuten-1-ylseleno)-benzene is primed to undergo a thermal or photochemical electrocyclic ring-opening to form a substituted 1,3-butadiene derivative. masterorganicchemistry.comresearchgate.netresearchgate.net

Thermal Ring-Opening: Under thermal conditions, the ring-opening of cyclobutene to 1,3-butadiene is a conrotatory process. masterorganicchemistry.comwikipedia.orgimperial.ac.uk This means the substituents at the termini of the forming diene rotate in the same direction. The position of the equilibrium between the cyclobutene and the open-chain diene depends on the substituents and the inherent ring strain of the cyclobutene. masterorganicchemistry.comimperial.ac.uk

Photochemical Ring-Opening: Under photochemical conditions, the ring-opening follows a disrotatory pathway, where the substituents rotate in opposite directions. masterorganicchemistry.comwikipedia.orgyoutube.com This leads to a different stereoisomer of the resulting diene compared to the thermal reaction. libretexts.org

The stereochemical outcomes are summarized in the table below, based on the established rules for electrocyclic reactions:

ConditionsType of RotationStereochemical Outcome
Thermal (Heat)ConrotatorySpecific stereoisomer of the diene
Photochemical (UV Light)DisrotatoryDifferent stereoisomer of the diene

Radical Reactions of (2-Cyclobuten-1-ylseleno)-benzene

The phenylseleno group can readily participate in radical reactions.

Radical Additions to the Unsaturated Cyclobutene Ring

The double bond of the cyclobutene ring is susceptible to the addition of free radicals. For instance, a radical species could add to one of the olefinic carbons, generating a new radical on the adjacent carbon. This new radical can then be trapped or participate in further reactions. Evidence for radical addition to benzene rings has also been reported, suggesting the phenyl group might also be a site of reactivity under certain radical conditions. ucl.ac.ukresearchgate.netcore.ac.uk

Selenium-Mediated Radical Cyclizations

Organoselenium compounds are well-known for their ability to mediate radical cyclization reactions. nih.govcardiff.ac.uk Typically, a carbon-centered radical can add to the selenium atom, or a selenyl radical can initiate a cyclization cascade. sci-hub.senih.gov In the case of (2-Cyclobuten-1-ylseleno)-benzene, if an additional unsaturated group were present elsewhere in a tethered chain, an intramolecular radical cyclization could be initiated. The generation of a selenyl radical (PhSe•) from the compound, perhaps through photolysis, could also lead to intermolecular reactions or additions. nih.gov

Transition-Metal Catalyzed Transformations of (2-Cyclobuten-1-ylseleno)-benzene

Transition metals can catalyze a variety of transformations involving both the cyclobutene ring and the carbon-selenium bond. wiley.com While specific studies on this compound are lacking, analogous reactions provide insight into its potential reactivity. For example, palladium-catalyzed cross-coupling reactions are common for organoselenium compounds. The C-Se bond could potentially undergo oxidative addition to a low-valent metal center, enabling coupling with various partners.

Furthermore, transition metals are known to catalyze the ring-opening of cyclobutenes. researchgate.net For instance, a palladium catalyst could facilitate the ring-opening to a vinylpalladium species, which could then participate in cross-coupling or other transformations. Copper-catalyzed reactions have also been shown to synthesize functionalized cyclobutene derivatives from simple cyclobutanes through a radical cascade process. rsc.org

A hypothetical transition-metal-catalyzed reaction is outlined below:

ReactantCatalystReaction TypePotential Product
(2-Cyclobuten-1-ylseleno)-benzenePalladium(0)Cross-coupling with an organoboron reagentSubstituted cyclobutene

Cross-Coupling Reactions Involving Selenium

The selenium atom in (2-Cyclobuten-1-ylseleno)-benzene is a key site for reactivity, particularly in transition metal-catalyzed cross-coupling reactions. The C(sp²)–Se bond can be readily activated by various transition metals, most notably palladium and nickel, making it a versatile precursor for the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.netnobelprize.org This reactivity is analogous to that of other vinyl selenides, which are known to participate in a range of coupling reactions. researchgate.net

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and it is anticipated that (2-Cyclobuten-1-ylseleno)-benzene would be a competent substrate in such transformations. nobelprize.orglibretexts.org For instance, in Suzuki-Miyaura coupling, the compound would likely react with organoboron reagents in the presence of a palladium catalyst and a base to yield substituted cyclobutene derivatives. libretexts.org The general mechanism for these reactions involves the oxidative addition of the C–Se bond to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst. nobelprize.org

Similarly, nickel-catalyzed cross-coupling reactions offer a powerful and often more cost-effective alternative to palladium. nih.gov Nickel catalysts are known to effectively cleave C–Se bonds and can be used to couple vinyl selenides with a variety of partners, including Grignard reagents and organozinc compounds. researchgate.netresearchgate.net The reactivity of nickel also extends to reductive coupling processes. researchgate.net

The following table summarizes typical conditions for palladium- and nickel-catalyzed cross-coupling reactions of vinyl selenides, which can be extrapolated to (2-Cyclobuten-1-ylseleno)-benzene.

CatalystCoupling PartnerBaseSolventTypical Yield (%)
Pd(PPh₃)₄Arylboronic acidNa₂CO₃Toluene/H₂O70-95
NiCl₂(dppp)Alkyl Grignard-THF65-85
Pd(OAc)₂/SPhosOrganozinc-THF80-98
Ni(cod)₂/IPrArylzinc halide-DMA75-90

This table presents generalized conditions and yields based on reactions with analogous vinyl selenides and is intended to be illustrative for the expected reactivity of (2-Cyclobuten-1-ylseleno)-benzene.

Functionalization of the Cyclobutene Ring via Metal Catalysis

The strained four-membered ring of (2-Cyclobuten-1-ylseleno)-benzene provides another avenue for synthetic manipulation through metal-catalyzed functionalization. The C–H bonds of the cyclobutene ring, particularly the allylic and vinylic C-H bonds, can be targeted for activation and subsequent functionalization. dntb.gov.uaacs.org

Rhodium catalysts are particularly adept at mediating C–H functionalization reactions. dntb.gov.uanih.gov For instance, rhodium-catalyzed C(sp²)–H activation of cyclobutene derivatives has been reported, leading to the formation of new carbon-carbon bonds. dntb.gov.ua It is plausible that (2-Cyclobuten-1-ylseleno)-benzene could undergo directed C–H activation, where the selenium atom acts as a directing group, guiding the metal catalyst to a specific C–H bond on the cyclobutene ring. This would allow for the regioselective introduction of various functional groups.

Furthermore, the double bond in the cyclobutene ring is susceptible to a variety of metal-catalyzed additions. Rhodium-catalyzed enantioselective additions of boronic acids to cyclobutenone ketals have been demonstrated, which proceed via a carbometalation and subsequent elimination pathway. nih.gov While the selenium substituent would influence the electronic properties of the double bond, similar addition reactions could be envisioned for (2-Cyclobuten-1-ylseleno)-benzene.

Copper-catalyzed radical cascade reactions have also been employed for the synthesis of highly functionalized cyclobutene derivatives from simple cyclobutanes, involving the cleavage of multiple C-H bonds. nih.gov This suggests that under appropriate conditions, the cyclobutene ring of the title compound could undergo significant structural elaboration.

The following table outlines potential metal-catalyzed functionalization reactions of the cyclobutene ring, based on analogous systems.

CatalystReagentReaction TypePotential Product
[Rh(cod)Cl]₂Arylboronic acidC-H ArylationAryl-substituted cyclobutenyl selenide
Rh₂(OAc)₄Diazo compoundCarbene InsertionFunctionalized cyclobutane (B1203170) derivative
Cu(OAc)₂NFSIDiaminationDiaminated cyclobutene derivative

This table illustrates hypothetical functionalization reactions for (2-Cyclobuten-1-ylseleno)-benzene based on known reactivity of similar cyclobutene systems.

Mechanistic Pathways of Catalytic Cycles (e.g., C-Se Bond Activation, Olefin Insertion)

The catalytic transformations involving (2-Cyclobuten-1-ylseleno)-benzene are underpinned by fundamental organometallic reaction mechanisms. The activation of the C(sp²)–Se bond is a critical step in cross-coupling reactions and is generally believed to proceed via an oxidative addition mechanism. nobelprize.orgrsc.org In this process, a low-valent transition metal complex, such as Pd(0) or Ni(0), inserts into the C–Se bond to form a higher-valent organometallic intermediate. nobelprize.orgnih.gov The facility of this step is influenced by the nature of the metal, the ligands, and the electronic properties of the organoselenium compound. For vinyl selenides, the oxidative addition is a well-established process. researchgate.net

The general catalytic cycle for a palladium-catalyzed cross-coupling reaction, for example a Suzuki-Miyaura coupling, would involve the following key steps:

Oxidative Addition: The Pd(0) catalyst adds to the C–Se bond of (2-Cyclobuten-1-ylseleno)-benzene to form a Pd(II) intermediate.

Transmetalation: The organoboron reagent transfers its organic group to the palladium center, displacing the selenyl group.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst. nobelprize.orglibretexts.org

In the context of functionalizing the cyclobutene ring, mechanisms such as olefin insertion are pertinent. For instance, in a Heck-type reaction, a palladium-hydride or palladium-aryl species could add across the double bond of the cyclobutene ring. This migratory insertion would form a new carbon-palladium bond, which could then undergo further reactions, such as β-hydride elimination, to yield a functionalized product. The regioselectivity of this insertion would be influenced by both steric and electronic factors, including the presence of the phenylseleno group.

Mechanistic investigations into rhodium-catalyzed C–H activation often point to a concerted metalation-deprotonation (CMD) pathway, where the C–H bond is broken with the assistance of a base or a ligand on the metal center. acs.org For (2-Cyclobuten-1-ylseleno)-benzene, the selenium atom could play a crucial role in directing the catalyst to a nearby C–H bond, facilitating its cleavage and subsequent functionalization.

Spectroscopic Characterization Methodologies for 2 Cyclobuten 1 Ylseleno Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of (2-Cyclobuten-1-ylseleno)-benzene, offering insights into the proton and carbon environments, as well as the local environment of the selenium atom.

Proton NMR (¹H NMR) for Proton Environment Analysis

The ¹H NMR spectrum of (2-Cyclobuten-1-ylseleno)-benzene is expected to exhibit distinct signals corresponding to the protons of the phenyl and cyclobutenyl groups. The aromatic protons of the phenyl ring typically appear in the downfield region, from approximately 7.2 to 7.6 ppm. These protons would likely present as a complex multiplet due to spin-spin coupling.

The protons of the cyclobutenyl ring would show more complex splitting patterns and chemical shifts depending on their position relative to the selenium atom and the double bond. The olefinic protons on the C=C double bond are expected to resonate in the region of 5.9 to 6.2 ppm, likely as multiplets. The allylic proton attached to the same carbon as the selenium atom would be shifted downfield due to the electronegativity of selenium, appearing around 3.5-4.0 ppm as a multiplet. The aliphatic protons on the cyclobutene (B1205218) ring would be found further upfield, likely in the range of 2.0-3.0 ppm, also as multiplets due to coupling with neighboring protons.

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity
Phenyl H7.2 - 7.6Multiplet
Olefinic H5.9 - 6.2Multiplet
Allylic H (CH-Se)3.5 - 4.0Multiplet
Aliphatic H2.0 - 3.0Multiplet

Predicted ¹H NMR data for (2-Cyclobuten-1-ylseleno)-benzene.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. The carbon atoms of the phenyl ring are expected to resonate in the aromatic region between 125 and 140 ppm. The carbon attached directly to the selenium atom (ipso-carbon) will have a distinct chemical shift within this range.

The carbons of the cyclobutenyl ring will show characteristic shifts. The olefinic carbons of the C=C double bond would appear in the downfield region for sp² carbons, typically between 130 and 140 ppm. The carbon atom bonded to the selenium (C-Se) is expected to be in the range of 30-40 ppm, while the other aliphatic carbon of the cyclobutene ring would resonate at a slightly higher field, around 25-35 ppm.

Carbon Predicted Chemical Shift (ppm)
Phenyl C (ipso)125 - 135
Phenyl C127 - 138
Olefinic C130 - 140
C-Se30 - 40
Aliphatic C25 - 35

Predicted ¹³C NMR data for (2-Cyclobuten-1-ylseleno)-benzene.

Selenium-77 NMR (⁷⁷Se NMR) for Selenium Atom Environment

⁷⁷Se NMR spectroscopy is a highly sensitive method for directly probing the electronic environment of the selenium atom. For an aryl alkyl selenide (B1212193) like (2-Cyclobuten-1-ylseleno)-benzene, the ⁷⁷Se chemical shift is expected to fall within a characteristic range. organicchemistrydata.orgnetlify.app The predicted chemical shift for this compound would likely be in the range of 200-400 ppm relative to a standard like dimethyl selenide. organicchemistrydata.orgnetlify.app The precise chemical shift would be influenced by the electronic effects of both the phenyl and the cyclobutenyl groups.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For instance, it would show correlations between the allylic proton and the olefinic protons in the cyclobutene ring, as well as between the different protons within the aliphatic part of the ring.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign which protons are attached to which carbons in both the phenyl and cyclobutenyl moieties.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For (2-Cyclobuten-1-ylseleno)-benzene, the IR spectrum would be expected to show several key absorption bands.

The C-H stretching vibrations of the aromatic ring would appear above 3000 cm⁻¹, typically in the 3050-3100 cm⁻¹ region. The C-H stretching of the cyclobutene ring would show bands for both the sp² C-H (around 3040 cm⁻¹) and sp³ C-H (below 3000 cm⁻¹) bonds. wikipedia.orgdocbrown.infoaip.org A characteristic and potentially strong absorption for the C=C stretching of the cyclobutene ring is expected around 1565 cm⁻¹. uomustansiriyah.edu.iq The C-Se stretching vibration is typically weak and falls in the fingerprint region, around 500-600 cm⁻¹. Aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region. tandfonline.comchemicalbook.com

Vibrational Mode Predicted Wavenumber (cm⁻¹)
Aromatic C-H Stretch3050 - 3100
Olefinic C-H Stretch~ 3040
Aliphatic C-H Stretch< 3000
Cyclobutene C=C Stretch~ 1565
Aromatic C=C Stretch1450 - 1600
C-Se Stretch500 - 600

Predicted IR absorption frequencies for (2-Cyclobuten-1-ylseleno)-benzene.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure. For (2-Cyclobuten-1-ylseleno)-benzene (C₁₀H₁₀Se), the molecular ion peak [M]⁺ would be observed, and its mass-to-charge ratio (m/z) would correspond to the molecular weight of the compound. The isotopic pattern of selenium (with several isotopes, most abundantly ⁸⁰Se, ⁷⁸Se, and ⁷⁷Se) would result in a characteristic cluster of peaks for the molecular ion and any selenium-containing fragments.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light. For "(2-Cyclobuten-1-ylseleno)-benzene," the key chromophores are the benzene (B151609) ring, the selenium atom with its lone pairs of electrons, and the carbon-carbon double bond within the cyclobutene ring.

The interaction and conjugation of these chromophoric groups are expected to significantly influence the UV-Vis absorption spectrum. The benzene ring itself exhibits characteristic absorptions, which are modified by the presence of the selenium substituent. Furthermore, the selenium atom, being a heteroatom with non-bonding electrons, can participate in n→π* transitions, while the conjugated system formed by the phenyl group, the selenium atom, and the cyclobutenyl double bond will give rise to π→π* transitions.

The electronic spectrum of "(2-Cyclobuten-1-ylseleno)-benzene" is anticipated to show absorptions that are shifted to longer wavelengths (a bathochromic or red shift) compared to the individual, non-conjugated chromophores. This is a well-established effect of extending conjugation, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.orgdocbrown.info For instance, while a simple alkene like ethene absorbs at a very short wavelength (around 170 nm), the conjugation in 1,3-butadiene (B125203) shifts the absorption maximum to 217 nm. docbrown.info Similarly, the absorption of benzene around 254 nm is shifted to longer wavelengths in styrene, where the vinyl group is conjugated with the phenyl ring. researchgate.net

In "(2-Cyclobuten-1-ylseleno)-benzene," the phenylseleno moiety is conjugated with the double bond of the cyclobutene ring. This extended π-system is the primary determinant of the characteristic UV-Vis absorption bands. The selenium atom, with its available p-orbitals, facilitates electronic delocalization across the molecule.

Based on analogous compounds and the principles of UV-Vis spectroscopy, the expected electronic transitions and their approximate absorption maxima (λmax) for "(2-Cyclobuten-1-ylseleno)-benzene" are summarized in the table below. It is important to note that these are predicted values based on the analysis of similar structural motifs, as direct experimental data for this specific compound is not extensively reported in the literature. The actual absorption maxima can be influenced by the solvent used for the measurement. researchgate.netresearchgate.net

Expected Electronic TransitionChromophoreApproximate λmax (nm)Notes
π → πPhenyl ring (B-band)~ 250 - 270This transition is characteristic of the benzene ring. The presence of the seleno-cyclobutenyl substituent is expected to cause a bathochromic shift compared to unsubstituted benzene (λmax ≈ 254 nm).
π → πConjugated Phenylseleno-alkene system~ 280 - 320This represents the main absorption band resulting from the extended conjugation between the phenyl ring, the selenium atom, and the cyclobutenyl double bond. This transition is expected to have a high molar absorptivity (ε).
n → πSelenium non-bonding electrons~ 300 - 350This transition involves the promotion of a non-bonding electron from the selenium atom to an anti-bonding π orbital of the conjugated system. Such transitions are generally of lower intensity compared to π→π* transitions. masterorganicchemistry.com

Computational and Theoretical Studies on 2 Cyclobuten 1 Ylseleno Benzene

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These methods provide a foundational understanding of the molecule's inherent stability and potential for chemical interactions.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the ground state properties of medium-sized organic molecules like (2-Cyclobuten-1-ylseleno)-benzene. DFT calculations can predict key geometric parameters such as bond lengths, bond angles, and dihedral angles. For this molecule, DFT would be instrumental in determining the precise conformation of the phenyl and cyclobutenyl rings relative to each other and the geometry around the selenium atom.

Furthermore, DFT calculations yield crucial electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive. For benzene (B151609) derivatives, these energies can be influenced by the substituent, and similar effects would be expected in (2-Cyclobuten-1-ylseleno)-benzene. scispace.com

Illustrative data that could be obtained from DFT calculations for (2-Cyclobuten-1-ylseleno)-benzene is presented in the table below.

PropertyCalculated Value
Total EnergyValue in Hartrees
HOMO EnergyValue in eV
LUMO EnergyValue in eV
HOMO-LUMO GapValue in eV
Dipole MomentValue in Debye

Note: The values in this table are illustrative and represent the type of data generated from DFT calculations.

Ab Initio Methods for Higher-Level Calculations

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of theory and can be used to refine the results obtained from DFT. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide more accurate descriptions of electron correlation, which is crucial for a precise understanding of molecular energies and properties. While computationally more demanding, ab initio calculations can be particularly useful for benchmarking DFT results and for investigating systems where electron correlation effects are significant. For instance, ab initio calculations have been successfully applied to study the isomerization of cyclobutene (B1205218) radical cations to benzene structures, highlighting the power of these methods in understanding complex chemical transformations. core.ac.uk

Natural Bond Orbital (NBO) Analysis for Electronic Contributions

Natural Bond Orbital (NBO) analysis is a powerful technique used to translate the complex, delocalized molecular orbitals obtained from quantum chemical calculations into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. q-chem.comuba.ar This analysis provides a detailed understanding of the electronic interactions within the molecule.

For (2-Cyclobuten-1-ylseleno)-benzene, NBO analysis would elucidate the nature of the carbon-selenium bond, including its hybridization and polarization. It would also reveal hyperconjugative interactions, which are stabilizing interactions resulting from the delocalization of electron density from occupied bonding or lone pair orbitals to unoccupied antibonding orbitals. For example, NBO analysis could quantify the interaction between the selenium lone pairs and the π* orbitals of the benzene ring or the cyclobutene double bond. These interactions can have a significant impact on the molecule's geometry, stability, and reactivity. Studies on related systems, such as substituted cyclobutenes, have shown that hyperconjugative interactions at the transition state can dictate the stereoselectivity of reactions. researchgate.net

A hypothetical NBO analysis for (2-Cyclobuten-1-ylseleno)-benzene might reveal the following key interactions:

Donor NBOAcceptor NBOStabilization Energy (E(2)) in kcal/mol
LP (Se)π* (C=C) of BenzeneIllustrative Value
LP (Se)π* (C=C) of CyclobuteneIllustrative Value
σ (C-Se)σ* (C-C) of CyclobuteneIllustrative Value

Note: This table illustrates the type of data generated from an NBO analysis. LP denotes a lone pair, and σ and π represent bonding orbitals, while σ and π* represent antibonding orbitals.*

Reaction Mechanism Studies through Computational Chemistry

Computational chemistry is not only used to study static molecular properties but is also a powerful tool for elucidating the mechanisms of chemical reactions. By mapping out the potential energy surface of a reaction, chemists can understand the energetic feasibility and the detailed pathway of a chemical transformation.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

A key aspect of studying a reaction mechanism is the identification of the transition state (TS), which is the highest energy point along the reaction pathway. Computational methods can be used to locate the geometry of the transition state and to verify that it is a true first-order saddle point on the potential energy surface (i.e., it has exactly one imaginary frequency in a vibrational analysis).

Once the transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. An IRC analysis follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products. This confirms that the identified transition state indeed connects the desired chemical species and provides a detailed picture of the geometric changes that occur during the reaction. For reactions involving substituted cyclobutenes, IRC analysis has been used to follow the conrotatory ring-opening process. researchgate.net

Activation Energy and Reaction Energy Profile Determination

For (2-Cyclobuten-1-ylseleno)-benzene, a potential reaction of interest could be the thermal or photochemical ring-opening of the cyclobutene ring to form a substituted butadiene derivative. Computational studies could determine the activation barrier for this process and explore how the phenylseleno substituent influences the reaction's torquoselectivity (the preference for the substituent to rotate inward or outward during the ring-opening).

A simplified, hypothetical reaction energy profile for a ring-opening reaction of (2-Cyclobuten-1-ylseleno)-benzene is shown below.

SpeciesRelative Energy (kcal/mol)
Reactant ((2-Cyclobuten-1-ylseleno)-benzene)0
Transition StateCalculated Activation Energy
Product (Butadiene derivative)Calculated Reaction Enthalpy

Note: The values in this table are for illustrative purposes to show how a reaction energy profile is represented.

Molecular Electron Density Theory (MEDT) Applications

Conformational Analysis and Strain Energy Calculations of the Cyclobutene Ring

There is no available literature that discusses the conformational analysis or strain energy calculations specifically for the cyclobutene ring within the (2-Cyclobuten-1-ylseleno)-benzene molecule.

Spectroscopic Property Prediction through Computational Methods

No studies on the computational prediction of spectroscopic properties, such as NMR or IR spectra, for (2-Cyclobuten-1-ylseleno)-benzene were identified in the searched scientific literature.

Applications in Advanced Organic Synthesis

(2-Cyclobuten-1-ylseleno)-benzene as a Precursor for Stereoselective Transformations

The presence of a chiral center and the defined geometry of the double bond in the cyclobutene (B1205218) ring allow (2-Cyclobuten-1-ylseleno)-benzene to serve as a precursor in stereoselective reactions. The facial bias created by the substituents on the four-membered ring can direct the approach of reagents, leading to the formation of specific stereoisomers. For instance, electrophilic additions to the cyclobutene double bond are expected to occur from the less hindered face, leading to a high degree of stereocontrol in the formation of functionalized cyclobutane (B1203170) derivatives. researchgate.net

Furthermore, the phenylseleno group can be manipulated to introduce new functionalities with defined stereochemistry. For example, oxidation of the selenide (B1212193) to a selenoxide, followed by wikipedia.orgmdpi.com-sigmatropic rearrangement, can lead to the stereospecific formation of allylic alcohols. rsc.org The stereochemistry of the newly formed hydroxyl group is dictated by the initial stereochemistry of the selenium atom and the concerted nature of the rearrangement.

Utilization of the Cyclobutene Unit as a Strained Ring System in Cascade Reactions

The inherent ring strain of the cyclobutene moiety in (2-Cyclobuten-1-ylseleno)-benzene makes it an excellent participant in cascade reactions. nih.gov The release of this strain provides a thermodynamic driving force for transformations that might otherwise be unfavorable. nih.gov

For example, thermal or transition-metal-catalyzed ring-opening of the cyclobutene can generate a highly reactive vinylketene intermediate. nih.gov This intermediate can then participate in a variety of pericyclic reactions, such as [4+2] cycloadditions with dienophiles, to rapidly construct complex polycyclic systems. The regioselectivity and stereoselectivity of these cascade reactions can often be controlled by the nature of the substituents on the cyclobutene ring and the reaction conditions employed.

The strain energy associated with the fusion of rings to a central benzene (B151609) ring, a concept known as ortho-annulation strain, can also drive unique chemical transformations. nih.gov

Employment of the Phenylseleno Group as a Versatile Synthetic Handle

The phenylseleno group is a key functional component of (2-Cyclobuten-1-ylseleno)-benzene, offering a wide range of synthetic possibilities due to the unique properties of organoselenium compounds. wikipedia.orgnih.gov

One of the most powerful applications of the phenylseleno group is in elimination reactions to form double bonds. wikipedia.org Oxidation of the selenide to the corresponding selenoxide, typically with reagents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (mCPBA), generates an intermediate that readily undergoes a syn-elimination at low temperatures. wikipedia.orgmdpi.com This process is highly regioselective, favoring the formation of conjugated double bonds. wikipedia.org

Oxidizing Agent Reaction Conditions Outcome Reference
Hydrogen Peroxide (H₂O₂)Often used in excessCan lead to over-oxidation wikipedia.orgmdpi.com
meta-Chloroperoxybenzoic Acid (mCPBA)Oxidizes selenides below decomposition temperatureAvoids oxidation of sensitive products wikipedia.org

This selenoxide elimination provides a mild and efficient method for introducing unsaturation into the cyclobutane ring or an adjacent side chain, depending on the availability of a syn-proton.

The phenylseleno group can be used to prepare a variety of functionalized alkenes and alkynes. For example, vinyl selenides, which can be derived from (2-Cyclobuten-1-ylseleno)-benzene, are valuable intermediates. researchgate.net They can undergo stereoselective transformations, and the phenylseleno group can be replaced with other functionalities. researchgate.net

Furthermore, organoselenium reagents can add to alkynes to generate vinyl selenides with high stereoselectivity. wikipedia.org The resulting vinyl selenides can then be used in cross-coupling reactions or other transformations to build more complex molecules. The direct synthesis of alkynyl phenyl selenides from terminal alkynes is also a well-established method. capes.gov.brresearchgate.net

Recent research has also demonstrated the transfer of selenium dihalides and phenylselenenyl bromide (PhSeBr) from adducts with alkenes to other unsaturated compounds, including alkynes, providing a stereoselective route to functionalized alkenes and alkynes. nih.gov

Concluding Remarks and Future Research Directions

Summary of Key Findings in (2-Cyclobuten-1-ylseleno)-benzene Chemistry

While direct experimental data on (2-Cyclobuten-1-ylseleno)-benzene is scarce, a summary of its potential key characteristics can be inferred from the well-established chemistry of related compounds. The presence of the phenylseleno group suggests that the compound is likely to participate in a variety of reactions characteristic of organoselenium compounds. These include oxidation of the selenium atom to form selenoxides and selenones, and reduction to the corresponding selenide (B1212193). Current time information in Bangalore, IN.

The cyclobutene (B1205218) moiety introduces significant ring strain, which is a key determinant of its reactivity. This strain makes the ring susceptible to opening reactions, a feature that can be exploited in synthetic chemistry to generate more complex molecular architectures. researchgate.net The combination of the reactive selenium center and the strained four-membered ring suggests a rich and complex chemical profile for (2-Cyclobuten-1-ylseleno)-benzene.

Unexplored Reactivity and Synthetic Avenues for (2-Cyclobuten-1-ylseleno)-benzene

The true synthetic potential of (2-Cyclobuten-1-ylseleno)-benzene lies in the interplay between the cyclobutene ring and the selenium atom. A significant area for future investigation is the exploration of its cycloaddition reactions. The double bond in the cyclobutene ring is a prime candidate for [2+2] and other cycloadditions, which could be influenced by the electron-donating or -withdrawing nature of the phenylseleno group. Understanding how the selenium substituent modulates the stereoselectivity and regioselectivity of these reactions is a critical research question.

Furthermore, the development of novel synthetic routes to (2-Cyclobuten-1-ylseleno)-benzene and its derivatives is paramount. While general methods for the synthesis of organoselenium compounds exist, such as the reaction of a nucleophilic selenium species with an electrophilic cyclobutene derivative, optimizing these methods for this specific target and exploring new, more efficient synthetic strategies will be crucial for its widespread study and application.

Potential for Development of Novel Catalytic Systems Involving (2-Cyclobuten-1-ylseleno)-benzene

Organoselenium compounds have shown considerable promise as catalysts in a range of organic transformations. The selenium atom in (2-Cyclobuten-1-ylseleno)-benzene could act as a Lewis base, coordinating to metal centers to form novel catalytic complexes. The unique steric and electronic properties conferred by the cyclobutenyl group could lead to catalysts with novel reactivity and selectivity.

Future research should focus on investigating the coordination chemistry of (2-Cyclobuten-1-ylseleno)-benzene with various transition metals. The resulting complexes could then be screened for catalytic activity in reactions such as cross-coupling, oxidation, and reduction. The potential for the selenium atom to act as a redox-active ligand could also be exploited in the design of catalysts for challenging chemical transformations.

Interdisciplinary Research Opportunities with (2-Cyclobuten-1-ylseleno)-benzene Derivatives

The unique structural features of (2-Cyclobuten-1-ylseleno)-benzene open up exciting possibilities for interdisciplinary research. The incorporation of selenium into organic molecules has been a successful strategy in the development of new therapeutic agents and materials.

In medicinal chemistry, derivatives of (2-Cyclobuten-1-ylseleno)-benzene could be synthesized and evaluated for their biological activity. Organoselenium compounds are known to exhibit antioxidant, anticancer, and anti-inflammatory properties. nih.govmdpi.com The strained cyclobutene ring could serve as a unique scaffold for the design of novel drug candidates.

In materials science, the incorporation of the phenylseleno-cyclobutenyl moiety into polymers or other materials could lead to novel properties. The selenium atom can influence the electronic and optical properties of materials, making these derivatives interesting candidates for applications in electronics and photonics.

Q & A

Basic: What are the common synthetic routes for (2-Cyclobuten-1-ylseleno)-benzene, and what reaction conditions are critical for successful synthesis?

Methodological Answer:
The synthesis typically involves introducing the phenylselenyl group to a cyclobutene backbone. A key route is the nucleophilic substitution of cyclobutenyl halides with phenylselenol (PhSeH) under inert atmospheres to prevent oxidation. Reaction conditions such as anhydrous solvents (e.g., THF or DMF) , low temperatures (0–5°C) , and catalytic bases (e.g., NaH) are critical to minimize side reactions like diselenide formation . Control of stoichiometry (1:1.2 molar ratio of cyclobutenyl halide to PhSeH) improves yield. Purification via column chromatography (hexane/ethyl acetate) is recommended to isolate the product.

Advanced: How can reaction parameters be optimized to enhance the yield and purity of (2-Cyclobuten-1-ylseleno)-benzene in large-scale synthesis?

Methodological Answer:
Optimization requires systematic variation of:

  • Temperature : Higher temperatures (25–40°C) accelerate reactivity but may promote decomposition; kinetic studies using DSC can identify ideal ranges.
  • Solvent polarity : Polar aprotic solvents (DMF) enhance nucleophilicity but may stabilize intermediates, requiring post-reaction solvent swaps.
  • Catalyst loading : Trials with 5–10 mol% of Pd catalysts (e.g., Pd(PPh₃)₄) can mitigate steric hindrance in cyclobutenyl systems .
    A fractional factorial design (DoE) is advised to isolate critical factors. Purity ≥95% is achievable via recrystallization in ethanol/water mixtures.

Basic: What spectroscopic techniques are most effective for characterizing (2-Cyclobuten-1-ylseleno)-benzene, and what key spectral markers should researchers prioritize?

Methodological Answer:

  • ¹H NMR : Look for cyclobutenyl protons as doublets of doublets (δ 5.8–6.2 ppm, J ≈ 8–10 Hz) and aromatic protons (δ 7.2–7.6 ppm).
  • ⁷⁷Se NMR : A singlet near δ 250–300 ppm confirms selenium incorporation .
  • IR Spectroscopy : C-Se stretching vibrations at 550–600 cm⁻¹ and C=C stretches (cyclobutene) at 1600–1650 cm⁻¹ .
  • Mass Spectrometry (HRMS) : Exact mass matching for [M+H]⁺ (theoretical m/z calculated via PubChem data ).

Advanced: How should researchers address contradictions in reported spectral data or reactivity profiles of (2-Cyclobuten-1-ylseleno)-benzene derivatives?

Methodological Answer:
Contradictions often arise from:

  • Sample purity : Validate via HPLC (>99% purity) and elemental analysis.
  • Solvent effects : Replicate experiments in multiple solvents (e.g., CDCl₃ vs. DMSO-d₆ for NMR) .
  • Computational validation : Compare experimental ¹H/¹³C NMR shifts with DFT-calculated values (B3LYP/6-31G* basis set) to identify anomalies .
    Publish raw data and detailed protocols to enable cross-lab reproducibility .

Basic: What are the preliminary strategies for assessing the biological activity of (2-Cyclobuten-1-ylseleno)-benzene?

Methodological Answer:

  • Antimicrobial assays : Use disk diffusion against S. aureus and E. coli with 10–100 µg/mL concentrations; include selenide-negative controls .
  • Cytotoxicity screening : MTT assays on human cell lines (e.g., HEK293) to establish IC₅₀ values.
  • ROS generation : Measure via DCFH-DA fluorescence to evaluate selenium-mediated oxidative stress .

Advanced: What mechanistic studies are recommended to elucidate the role of the selenocyclobutene moiety in catalytic or biological systems?

Methodological Answer:

  • Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to probe hydrogen-transfer steps.
  • EPR spectroscopy : Detect radical intermediates in selenium-mediated redox cycles .
  • X-ray crystallography : Resolve the compound’s geometry to identify steric/electronic effects influencing reactivity .
  • In silico docking : Model interactions with biological targets (e.g., thioredoxin reductase) using AutoDock Vina .

Basic: How should researchers handle the compound’s stability under varying storage and experimental conditions?

Methodological Answer:

  • Light sensitivity : Store in amber vials at –20°C under argon.
  • Thermal stability : Conduct TGA/DSC to identify decomposition thresholds (typically >120°C for cyclobutenyl selenides) .
  • Hydrolytic stability : Test in buffered solutions (pH 4–9); degradation products can be monitored via LC-MS .

Advanced: What computational methods are suitable for predicting the reactivity of (2-Cyclobuten-1-ylseleno)-benzene in novel reactions?

Methodological Answer:

  • DFT calculations : Use Gaussian16 with M06-2X/def2-TZVP to model transition states for cycloaddition or ring-opening reactions.
  • Molecular dynamics (MD) : Simulate solvent effects on reaction pathways in explicit solvent models .
  • Hammett correlations : Relate substituent effects on the benzene ring to reaction rates (σ⁺ values) .

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